2-Thioxo-2,3-dihydrothiazole-5-carbonitrile

CAS No.: 56750-17-5

Cat. No.: VC17310942

Molecular Formula: C4H2N2S2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56750-17-5 |

|---|---|

| Molecular Formula | C4H2N2S2 |

| Molecular Weight | 142.2 g/mol |

| IUPAC Name | 2-sulfanylidene-3H-1,3-thiazole-5-carbonitrile |

| Standard InChI | InChI=1S/C4H2N2S2/c5-1-3-2-6-4(7)8-3/h2H,(H,6,7) |

| Standard InChI Key | ZFSHQSHTCMIJTQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC(=S)N1)C#N |

Introduction

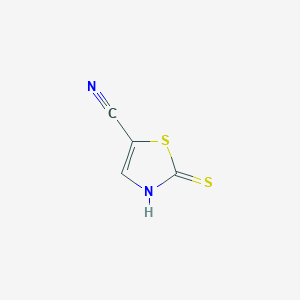

Chemical Structure and Nomenclature

Molecular Architecture

The core structure of 2-thioxo-2,3-dihydrothiazole-5-carbonitrile consists of a five-membered thiazole ring, where:

-

Position 2: A thione group () replaces the typical ketone oxygen, enhancing electrophilic reactivity.

-

Position 5: A cyano group () introduces strong electron-withdrawing effects, influencing both electronic and steric properties.

-

Ring saturation: The 2,3-dihydro designation indicates partial saturation at the 2 and 3 positions, reducing aromaticity compared to fully unsaturated thiazoles.

The IUPAC name, 2-sulfanylidene-3H-1,3-thiazole-5-carbonitrile, reflects these substituents and the ring’s hydrogenation state. The canonical SMILES representation, \text{C1=C(SC(=S)N1)C#N}, further clarifies the connectivity and functional groups.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 56750-17-5 | |

| Molecular Formula | ||

| Molecular Weight | 142.2 g/mol | |

| XLogP3-AA (Log P) | 0.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for 2-thioxo-2,3-dihydrothiazole-5-carbonitrile are scarce, its synthesis likely follows established methodologies for thiazole derivatives. A generalized approach involves:

-

Cyclocondensation: Reaction of thiourea derivatives with α-haloketones or α-haloacids in the presence of bases.

-

Thione Introduction: Treatment with carbon disulfide () and potassium hydroxide () to install the thione group.

-

Cyano Functionalization: Subsequent nitration or cyanation reactions to introduce the carbonitrile moiety.

Challenges include controlling regioselectivity during cyclization and minimizing side reactions from the reactive thione and cyano groups.

Optimization Strategies

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction homogeneity.

-

Catalysis: Lewis acids (e.g., ) may accelerate cyclization steps.

-

Purification: Chromatographic techniques or recrystallization from ethanol are typically employed to isolate the pure compound.

Physical and Chemical Properties

Physicochemical Characteristics

-

Appearance: Crystalline solid (exact morphology undocumented).

-

Solubility: Moderate solubility in polar solvents (e.g., DMSO, acetone) due to hydrogen-bonding capacity; limited solubility in hydrocarbons.

-

Stability: Sensitive to prolonged exposure to light and moisture, necessitating storage in airtight containers under inert atmospheres.

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at (C≡N stretch) and (C=S stretch).

-

NMR: NMR signals expected near for aromatic protons and for NH groups (if present).

Chemical Reactivity and Stability

Electrophilic Reactivity

The thione group () acts as a soft electrophile, participating in:

-

Nucleophilic Additions: Reactions with amines or thiols to form thioamides or disulfides.

-

Coordination Chemistry: Binding to transition metals (e.g., , ) via sulfur lone pairs, relevant to catalysis.

Cyano Group Transformations

-

Hydrolysis: Conversion to carboxylic acids or amides under acidic/basic conditions.

-

Cycloadditions: Participation in [2+3] cycloadditions with azides to form tetrazole derivatives.

Applications in Industrial and Research Contexts

Medicinal Chemistry

-

Lead Compound: Serves as a scaffold for developing kinase inhibitors or antimicrobial agents.

-

Prodrug Design: The cyano group can be modified to improve bioavailability.

Materials Science

-

Ligand Design: Coordinates with metals to create catalysts for cross-coupling reactions.

-

Polymer Additives: Enhances thermal stability in sulfur-containing polymers.

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 | Avoid ingestion |

| H315 | Wear protective gloves |

| H335 | Ensure adequate ventilation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume